Tr-PEG9

Description

Properties

IUPAC Name |

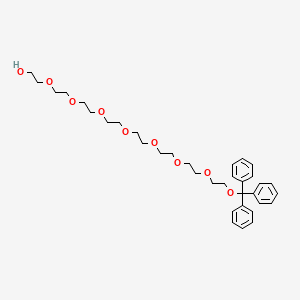

2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAWPOYSSQJMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tr-PEG9: A Technical Guide to a Versatile Bioconjugation Linker

In the landscape of modern drug development and bioconjugation, the rational design of linker molecules is paramount to achieving therapeutic efficacy and specificity. Among the diverse array of chemical tools available, Tr-PEG9 has emerged as a cornerstone for researchers seeking to modulate the properties of biomolecules. This guide provides an in-depth technical exploration of this compound, elucidating its chemical architecture, physicochemical properties, and strategic applications, thereby empowering scientists to leverage its full potential in their research endeavors.

Deciphering the this compound Moiety: Structure and Intrinsic Properties

This compound is a heterobifunctional linker distinguished by three key components: a trityl (Tr) protecting group, a discrete nine-unit polyethylene glycol (PEG9) chain, and a terminal hydroxyl (-OH) group.[1][2] This unique amalgamation of functionalities imparts a desirable set of characteristics crucial for multi-step bioconjugation strategies.

The trityl group , a bulky triphenylmethyl moiety, serves as a temporary shield for a reactive functional group, most commonly a primary alcohol or thiol.[3][4] Its principal advantage lies in its acid lability; the trityl group can be selectively cleaved under mild acidic conditions, a reaction often referred to as detritylation, to reveal the underlying functional group for subsequent conjugation.[1][2][5] This strategic protection and deprotection sequence allows for controlled, sequential chemical modifications, a cornerstone of complex biomolecule synthesis.

The polyethylene glycol (PEG) chain is a well-established biocompatible polymer renowned for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[6][7] The discrete length of nine ethylene glycol units in this compound offers a precise and well-defined spacer arm. This hydrophilic PEG linker bestows several advantageous properties upon the conjugate, including increased aqueous solubility, reduced immunogenicity, and an augmented hydrodynamic radius, which can lead to prolonged circulation times in vivo.[6][8][]

The terminal hydroxyl group provides a versatile handle for further chemical derivatization.[1][2] This primary alcohol can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, or activated esters, enabling a broad spectrum of conjugation chemistries.

Here is a visual representation of the this compound chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Chemical Formula | C35H48O9 | [10] |

| Molecular Weight | 612.76 g/mol | [10][11][12] |

| Purity | ≥95% | [10][12] |

| CAS Number | 1144113-16-5 | [1][10][12] |

| Appearance | Varies (often an oil or solid) | [13] |

| Solubility | Soluble in aqueous media, THF, DCM, DMF, and DMSO | [1][13] |

| Storage | -20 °C | [12][13] |

Synthesis and Purification: A High-Level Overview

The synthesis of this compound typically involves a stepwise approach, often utilizing solid-phase synthesis techniques to build the discrete PEG chain.[5] A common strategy begins with the protection of one end of a nonaethylene glycol molecule with a trityl group. The other end, bearing a hydroxyl group, is then available for further reactions or is the final product itself.

Purification is a critical step to ensure the high purity required for bioconjugation applications. High-performance liquid chromatography (HPLC) is frequently employed to isolate the desired this compound product from starting materials and byproducts.

Core Applications in Bioconjugation and Drug Delivery

The unique architecture of this compound makes it a valuable tool in a multitude of bioconjugation and drug delivery applications.[14][15] Its primary role is to serve as a versatile linker, connecting a payload (e.g., a small molecule drug, a fluorescent dye, or a radionuclide) to a targeting moiety (e.g., an antibody, peptide, or nanoparticle).[16][17][18]

The general workflow for utilizing this compound in a bioconjugation strategy can be visualized as follows:

Caption: General workflow for this compound bioconjugation.

The Causality Behind Experimental Choices:

-

Why use a protecting group? The trityl group prevents the hydroxyl functionality from reacting prematurely.[19] This is crucial when the payload molecule or the activating reagents would otherwise react with the hydroxyl group, leading to undesired side products and a complex mixture that is difficult to purify. The ability to deprotect under mild acidic conditions ensures that the integrity of sensitive biomolecules is maintained.[4]

-

Why the PEG9 spacer? The hydrophilic PEG9 linker is not merely a passive spacer. It actively improves the solubility and stability of often hydrophobic drug payloads.[7][8] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugate from recognition by the immune system and proteolytic enzymes, thereby extending its circulation half-life.[8][][20] The defined length of nine units allows for precise control over the distance between the payload and the targeting moiety, which can be critical for optimal biological activity.

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step protocol for the activation of the hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester, a common reactive intermediate for conjugation to primary amines on proteins.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., DCM/Methanol)

-

HPLC system for purification

Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a clean, dry, nitrogen-flushed round-bottom flask.

-

Addition of Reagents: To the stirred solution, add DSC (1.2 equivalents) followed by the dropwise addition of TEA or DIPEA (2 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The product, this compound-NHS, should have a different Rf value than the starting material. The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 5% citric acid) to remove excess base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure this compound-NHS ester.

-

Characterization: Confirm the identity and purity of the product by analytical techniques such as ¹H NMR, Mass Spectrometry, and analytical HPLC.

Self-Validation: Each step in this protocol is designed for self-validation. The TLC analysis provides a real-time check on the reaction's progress. The purification step, particularly with HPLC, ensures the isolation of a high-purity product. Finally, the characterization data provides definitive proof of the successful synthesis of the desired activated linker.

Conclusion: The Authoritative Grounding of this compound in Modern Research

This compound stands as a testament to the power of rational linker design in advancing the fields of drug delivery and bioconjugation. Its unique combination of a selectively cleavable protecting group, a biocompatible and property-enhancing PEG spacer, and a versatile functional handle provides researchers with a robust and reliable tool for the construction of complex and effective biomolecular conjugates. The insights and protocols presented in this guide are intended to provide a solid foundation for the successful application of this compound in innovative research and development.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound, CAS 1144113-16-5. Retrieved from [Link]

-

Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-S0292). Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

-

AxisPharm. (n.d.). Trityl-PEG-bromide. Retrieved from [Link]

- Song, Y., et al. (2017). Synthesis and Characterization of PEGylated Trityl Radicals: Effect of PEGylation on Physicochemical Properties. The Journal of Organic Chemistry, 82(1), 351-360.

-

Song, Y., et al. (2016). Synthesis and Characterization of PEGylated Trityl Radicals: Effect of PEGylation on Physicochemical Properties. ResearchGate. Retrieved from [Link]

- Zhang, L., & Wang, P. G. (2014). Solid Phase Stepwise Synthesis of Polyethylene Glycol.

- de la Cueva, L., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. RSC Advances, 4(95), 52857-52864.

- Wu, C., et al. (2011). Incorporating functionalized polyethylene glycol lipids into reprecipitated conjugated polymer nanoparticles for bioconjugation and targeted labeling of cells. Langmuir, 27(1), 389-396.

-

JenKem Technology. (2016). Applications of PEGs in Drug Delivery and Targeted Diagnostics. Retrieved from [Link]

- Chen, J., & Xian, M. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3128–3134.

- Wang, Y., et al. (2021).

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Knop, K., et al. (2010). Polyethylene glycol in drug delivery: pros and cons as well as potential alternatives.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

MCH. (2023). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Retrieved from [Link]

- Xu, W., et al. (2013). Synthesis and Characterization of Cholesterol-(1,2,3-triazole)-PEG via Click Chemistry.

-

Crimson Publishers. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Retrieved from [Link]

Sources

- 1. This compound, 1144113-16-5 | BroadPharm [broadpharm.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound, CAS 1144113-16-5 | AxisPharm [axispharm.com]

- 11. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]

- 12. This compound - Creative Biolabs [creative-biolabs.com]

- 13. Tetrazine-PEG9-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 14. Trityl-PEG-bromide | AxisPharm [axispharm.com]

- 15. pubs.universci.com [pubs.universci.com]

- 16. polysciences.com [polysciences.com]

- 17. Incorporating functionalized polyethylene glycol lipids into reprecipitated conjugated polymer nanoparticles for bioconjugation and targeted labeling of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]

- 19. Protective Groups [organic-chemistry.org]

- 20. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Multifunctional Role of the PEG9 Spacer in Advanced Bioconjugation: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern therapeutic development, the precise chemical linkage of two or more distinct molecules—a process known as bioconjugation—is fundamental to creating novel and effective treatments. From Antibody-Drug Conjugates (ADCs) that selectively deliver potent cytotoxins to cancer cells, to Proteolysis Targeting Chimeras (PROTACs) that hijack the cell's own machinery to degrade disease-causing proteins, the success of these modalities is critically dependent on the linker connecting their constituent parts. Among the most versatile and advantageous linkers is the discrete nine-unit polyethylene glycol (PEG9) spacer.

This technical guide provides an in-depth exploration of the core functions of the PEG9 spacer. We will move beyond its role as a simple scaffold to reveal its active and multifaceted contributions to the physicochemical and biological properties of a bioconjugate. For researchers, scientists, and drug development professionals, a thorough understanding of the PEG9 spacer is essential for the rational design of next-generation therapeutics with enhanced stability, improved pharmacokinetics, and superior efficacy.

Physicochemical Characteristics of the PEG9 Spacer

The PEG9 spacer is a monodisperse oligoethylene glycol, meaning it consists of a precisely defined chain of nine repeating ethylene glycol units. This discrete nature is a significant advantage over traditional polydisperse PEG polymers, as it ensures batch-to-batch consistency and allows for the synthesis of homogenous bioconjugates with a specific molecular weight and length, simplifying downstream analysis and regulatory approval processes[1][2].

The core structure imparts a unique set of properties that are foundational to its function in drug design.

| Property | Value | Source(s) |

| Chemical Name | Nonaethylene Glycol | [3] |

| Typical Formula | C18H38O10 (backbone) | [4] |

| Molecular Weight | ~414.5 g/mol (backbone) | [1] |

| Estimated Spacer Arm Length | ~43.9 Å | [1] |

Note: The exact molecular formula and weight will vary depending on the reactive functional groups at each terminus of the PEG9 chain.

Core Functions and Mechanistic Insights

The PEG9 moiety is not a passive linker; it actively modulates the properties of the final conjugate through several key mechanisms.

The Hydrophilic Advantage: Overcoming Solubility and Aggregation

A primary challenge in drug development, particularly with ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads. This can lead to poor solubility and a high propensity for aggregation, which can compromise efficacy, stability, and induce an immunogenic response[5]. The PEG9 spacer directly mitigates this issue through its pronounced hydrophilicity. The ether oxygen atoms along the PEG backbone readily form hydrogen bonds with water, creating a hydration shell around the linker and the attached payload[3][6].

This "molecular shielding" has several critical benefits:

-

Enhanced Solubility: The hydration shell significantly increases the overall water solubility of the bioconjugate, preventing it from precipitating out of solution[3][5].

-

Reduced Aggregation: By masking hydrophobic regions and creating a steric cloud, the PEG9 spacer prevents intermolecular interactions between conjugate molecules, a common cause of aggregation[1][5].

-

Higher Drug Loading: This enhanced solubility and stability enable the creation of ADCs with higher, more potent drug-to-antibody ratios (DARs) without the negative consequences of aggregation[6].

Caption: PEG9 spacer forming a hydrophilic hydration shell around a hydrophobic payload.

Optimal Spacing and Flexibility: Preserving Biological Activity

The defined length (~44 Å) and inherent flexibility of the PEG9 chain act as an optimal spacer between the conjugated molecules[1]. This separation is crucial for maintaining the independent biological functions of each component.

-

In ADCs: The spacer ensures the cytotoxic drug does not sterically hinder the antigen-binding sites (Fab regions) of the antibody, thereby preserving its targeting capability[1].

-

In PROTACs: The linker's length and flexibility are paramount for enabling the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase. An improperly sized linker can prevent this complex from forming, rendering the PROTAC ineffective[7][8].

Caption: A PEG9 spacer physically separates the antibody and payload in an ADC.

Modulating Pharmacokinetics: The "Stealth" Effect

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutics[9][10]. Even a relatively short PEG9 chain contributes significantly to this effect.

-

Increased Hydrodynamic Radius: The PEG chain increases the effective size of the molecule in solution. This larger size reduces the rate of renal clearance, as the molecule is less easily filtered by the kidneys, thus extending its circulation half-life[1][9].

-

Protection from Proteolysis: The flexible PEG linker can physically shield the attached protein or peptide from degradation by proteolytic enzymes, enhancing its stability in vivo[1].

-

Reduced Immunogenicity: The PEG9 linker helps to mask potentially immunogenic epitopes on the payload or the bioconjugate itself. This "stealth" effect can reduce the likelihood of an adverse immune response, a critical factor for therapeutics that require repeated administration[1][6][11].

Applications in Key Therapeutic Modalities

The unique combination of properties offered by the PEG9 spacer makes it a valuable tool in several cutting-edge therapeutic areas.

Enhancing Antibody-Drug Conjugates (ADCs)

In ADC design, the choice of linker is as critical as the antibody and the payload. The hydrophilicity imparted by PEG9 linkers allows them to outperform more traditional, hydrophobic linkers (e.g., SMCC) by enabling higher drug-to-antibody ratios (DARs) without inducing aggregation[5]. This directly translates to a more potent therapeutic with an improved safety profile and a wider therapeutic window[5][6].

Optimizing PROTAC Efficacy

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. This requires the formation of a stable ternary complex involving the target protein, the PROTAC, and an E3 ligase[7]. The linker is not merely a connection but a critical component that dictates the geometry and stability of this complex. PEG linkers are the most common motifs used in PROTAC design due to their hydrophilicity and tunable length[8][12]. The defined length of a PEG9 spacer provides a precise tool for "linkerology"—the empirical process of optimizing the linker to achieve the most efficient protein degradation[7].

Caption: Role of a PEG9 linker in forming a PROTAC-mediated ternary complex.

Experimental Protocol and Self-Validation

The following provides a generalized protocol for the conjugation of a payload containing a PEG9-NHS ester linker to a monoclonal antibody (mAb), followed by essential characterization steps to validate the conjugate.

Protocol: Antibody Conjugation with a PEG9-NHS Ester Linker

This protocol describes the covalent attachment of a PEG9-linker payload to the primary amines of lysine residues on an antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0), free of primary amines.

-

Payload-PEG9-NHS Ester, dissolved in an organic solvent (e.g., DMSO).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate buffer, pH 8.0.

-

Quenching Solution: 1M Tris-HCl, pH 8.0.

-

Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

Methodology:

-

Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL using the Reaction Buffer. Ensure the buffer is cold (4°C).

-

Linker-Payload Preparation: Immediately before use, dissolve the Payload-PEG9-NHS Ester in DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction:

-

Calculate the required volume of the linker-payload solution to achieve a desired molar excess (typically 5-10 fold excess over the antibody).

-

Slowly add the linker-payload solution to the stirring antibody solution. The final concentration of organic solvent (DMSO) should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.

-

-

Quenching: Add quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and quenching reagents.

-

Size Exclusion Chromatography (SEC): Use a pre-equilibrated column (e.g., Sephadex G-25) with the final formulation buffer.

-

Tangential Flow Filtration (TFF): Use an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) to perform buffer exchange into the final formulation buffer.

-

-

Final Formulation: Determine the final protein concentration (e.g., via A280 measurement) and store the purified ADC under appropriate conditions (e.g., -80°C).

Self-Validation and Characterization Workflow

Every protocol must be a self-validating system. The following characterization assays are critical to confirm the identity, purity, and key attributes of the synthesized ADC.

Caption: Experimental workflow for the validation and characterization of an ADC.

-

Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). The addition of each hydrophobic payload increases the retention time on the column, allowing for separation and quantification.

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC, specifically to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

-

Mass Spectrometry (MS): Intact or reduced mass analysis via LC-MS provides unambiguous confirmation of the final conjugate's identity by measuring its molecular weight.

Conclusion

The PEG9 spacer is far more than an inert linker; it is a critical design element that actively enhances the therapeutic potential of complex bioconjugates. By providing a unique combination of hydrophilicity, flexibility, and a precisely defined length, the PEG9 spacer addresses fundamental challenges in drug development, including solubility, aggregation, and pharmacokinetics. Its successful application in advanced modalities like ADCs and PROTACs underscores its importance. For researchers and drug developers, leveraging the distinct advantages conferred by the PEG9 spacer is an essential strategy for engineering the next generation of stable, safe, and highly efficacious targeted therapeutics.

References

-

Antos, J. M., et al. (2015). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecular Pharmaceutics, 12(11), 4059-4067. [Link]

-

Scott, D. E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1441-1456. [Link]

-

Bio-Synthesis. Spacer 9 Oligonucleotide Modification. [Link]

-

Caliceti, P., & Veronese, F. M. (2003). Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates. Advanced Drug Delivery Reviews, 55(10), 1261-1277. [Link]

-

Wang, D., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]

-

Gene Target Solutions. (2014). Spacer 9 (PEG); Internal Modification for Custom Oligos. [Link]

-

Feldwisch, J., et al. (2019). Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates. Cancers, 11(8), 1168. [Link]

-

Kim, Y. H., & Park, S. (2010). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Bioconjugate Chemistry, 21(5), 946-952. [Link]

-

Bachir, Z. A., et al. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 5897-5908. [Link]

-

Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]

-

Wang, P., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(12), 2139. [Link]

-

ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino-PEG9-amine, 474082-35-4 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labinsights.nl [labinsights.nl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. adcreview.com [adcreview.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three critical components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4] While the ligands provide specificity, the linker is far from a passive spacer. It is a crucial determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the essential ternary complex (POI-PROTAC-E3 ligase).[1][2][5][6] Among the various linker archetypes, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties. This guide provides a deep dive into the multifaceted role of PEG linkers, offering field-proven insights into their design, synthesis, and evaluation.

The PROTAC Mechanism of Action: A Linker-Orchestrated Symphony

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, with the PROTAC molecule being released to catalyze further degradation cycles.[2][4][7] The success of this entire process hinges on the formation of a productive ternary complex, a task orchestrated in large part by the linker. The linker's length, flexibility, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, directly impacting the efficiency of ubiquitination.[4]

Caption: PROTAC-mediated protein degradation pathway.

Why PEG Linkers? A Physicochemical Perspective

The frequent incorporation of PEG linkers into PROTACs is a direct result of their favorable physicochemical properties, which address many of the inherent challenges in designing these large molecules.[5][7] PROTACs often possess high molecular weights and lipophilicity, pushing them outside of traditional "drug-like" chemical space and leading to poor aqueous solubility.[6][8]

Key Advantages of PEG Linkers:

-

Enhanced Solubility: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[6][9] Their inclusion can significantly increase the aqueous solubility of the PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications.[1][6][10][11][12]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, flexible PEG linkers can adopt conformations that shield their polar surface area in the apolar environment of the cell membrane, a "chameleonic" behavior that can enhance cell permeability.[13][14] This conformational flexibility is crucial for the PROTAC to reach its intracellular target.[6]

-

Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for precise control over their length.[11][12] This tunability is critical, as the optimal distance between the POI and E3 ligase must be empirically determined for each specific system.[4][15] The flexibility of the PEG chain can also be advantageous, allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[10][16]

-

Biocompatibility: PEG is a well-established biocompatible polymer, often used in drug delivery to reduce immunogenicity and improve pharmacokinetic profiles.[1][17]

The Critical Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is arguably one of the most critical parameters in PROTAC design, directly influencing the formation and stability of the ternary complex.[5]

-

Too Short: A linker that is too short may lead to steric hindrance, preventing the POI and E3 ligase from coming together productively.[5][10] This can completely abolish degradation activity.

-

Too Long: An excessively long linker can result in reduced efficacy due to an increased entropic penalty upon binding, making ternary complex formation less favorable.[5] It might also lead to unproductive binding modes where the lysine residues on the POI are not correctly positioned for ubiquitination.[16]

-

Just Right: An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[5] This "sweet spot" is highly dependent on the specific POI-E3 ligase pair and must be determined experimentally.[15]

For instance, studies on estrogen receptor (ERα)-targeting PROTACs revealed a significant effect of linker length on efficacy, with a 16-atom chain being optimal in that particular system.[15] Similarly, for TANK-binding kinase 1 (TBK1) degraders, linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were effective.[3]

Table 1: Impact of PEG Linker Length on PROTAC Performance (Illustrative Examples)

| Target Protein | E3 Ligase | Linker Length (PEG units/atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | 12 atoms | >1000 | <20 | [15] |

| ERα | VHL | 16 atoms | ~100 | >80 | [15] |

| CRABP-II | CRBN | Short PEG | Selective Degradation | >90 | [18] |

| CRABP-I | CRBN | Long PEG | Selective Degradation | >90 | [18] |

| BRD4 | CRBN | 8-atom PEG | Potent | >95 | [18] |

| TBK1 | VHL | <12 atoms | Inactive | <10 | [3] |

| TBK1 | VHL | 21 atoms | 3 | 96 | [3] |

Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation. Values are system-dependent.

Beyond Length: The Role of Linker Composition and Flexibility

While length is paramount, the atomic composition of the linker also plays a crucial role. Replacing alkyl chains with PEG linkers, or vice versa, can dramatically alter a PROTAC's properties.[3][6] The ether oxygens in a PEG linker can form hydrogen bonds and van der Waals interactions within the ternary complex, contributing to its stability and cooperativity.[18][19]

However, excessive flexibility can be a double-edged sword. While it can help in finding a productive binding pose, it can also lead to a high entropic penalty.[5][10] This has led to the exploration of more rigid linkers containing elements like piperazine or triazole rings to pre-organize the PROTAC into a more favorable conformation for binding.[1][10] The choice between a flexible PEG linker and a more rigid alternative is a key strategic decision in the optimization process.[1]

Experimental Protocols for Synthesis and Evaluation

A systematic, empirical approach is essential for optimizing PEG linkers in PROTAC design.[20] This typically involves the synthesis of a library of PROTACs with varying linker lengths and compositions, followed by rigorous cellular and biophysical evaluation.

Generalized Synthesis of PEGylated PROTACs

The modular nature of PROTACs allows for their rapid assembly.[3] A common method is to use commercially available, bifunctional PEG linkers to connect the POI ligand and the E3 ligase ligand. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final conjugation step.[2][3][18]

Caption: Generalized workflow for PEGylated PROTAC synthesis.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation [5][7]

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTACs for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI, along with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control, allowing for the calculation of DC50 and Dmax values.

Validating Ternary Complex Formation

Confirming that a PROTAC induces the formation of a ternary complex is crucial. Co-immunoprecipitation (Co-IP) is a standard technique for this purpose.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation [5]

-

Cell Treatment: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).

-

Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI, which has been pre-conjugated to protein A/G magnetic beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting. Probe for the presence of the POI in the E3 ligase immunoprecipitate (and vice versa) to confirm the formation of the ternary complex. An increased signal in the PROTAC-treated sample compared to the control indicates successful complex formation.

Conclusion and Future Outlook

The linker is a pivotal component in the design of efficacious PROTACs, and PEG-based linkers have proven to be an invaluable tool for modulating their properties.[1][2] The hydrophilicity, biocompatibility, and synthetic tractability of PEG linkers allow for the systematic optimization of PROTAC solubility, permeability, and degradation potency.[6][7] The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided methods.[3][20] As our understanding of the structural and dynamic nature of ternary complexes deepens, we can expect the development of even more sophisticated PEGylated and functional linkers, unlocking the full therapeutic potential of targeted protein degradation.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

Neklesa, T. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Chemical Biology. [Link]

-

PROTAC PEG Linkers. (2024). JenKem Technology USA. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

-

The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024). National Institutes of Health. [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

-

Farnaby, W., et al. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters. [Link]

-

Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. (2023). PubMed. [Link]

-

Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]

-

Kihlberg, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

-

Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. (n.d.). National Institutes of Health. [Link]

-

Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). National Institutes of Health. [Link]

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (n.d.). ACS Publications. [Link]

-

From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. (2024). MDPI. [Link]

-

Tackling the DMPK challenges of developing PROTAC drugs. (2022). Drug Discovery & Development. [Link]

-

Figure 3: Structure, biophysical properties and biological activities... (n.d.). ResearchGate. [Link]

-

Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. (n.d.). National Institutes of Health. [Link]

-

Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. (n.d.). ResearchGate. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. [Link]

-

PROTACs with linkers optimised to improve physical properties.... (n.d.). ResearchGate. [Link]

-

Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]

-

Targeted Protein Degraders. (2025). NJ Bio, Inc. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 18. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Hydrophilicity and Biocompatibility of PEG Linkers

<-4>

Abstract

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and biomaterials.[1] Their unique physicochemical properties, particularly their profound hydrophilicity and excellent biocompatibility, have revolutionized the development of therapeutics with improved pharmacokinetic profiles and reduced immunogenicity.[2][3] This in-depth technical guide provides a comprehensive exploration of the core principles governing the hydrophilicity and biocompatibility of PEG linkers. We will delve into the molecular mechanisms underpinning these properties, discuss the critical role of PEG architecture, and provide field-proven insights into the experimental validation of these characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of PEGylation technology.

The Molecular Basis of PEG's Hydrophilicity and Biocompatibility

Poly(ethylene glycol) is a synthetic polymer composed of repeating ethylene glycol units (-CH₂-CH₂-O-).[2] It is this simple, yet elegant, chemical structure that imbues PEG with its remarkable properties.

Hydrophilicity: A Tale of Hydrogen Bonds

The defining characteristic of PEG is its exceptional water solubility.[2] This arises from the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water molecules.[4] This interaction creates a protective hydration shell around the PEG chain, effectively shielding it and any conjugated molecule from the surrounding biological environment.[4] This "stealth" effect is a cornerstone of PEG's utility in drug delivery.[2]

The hydrophilicity of a PEG linker can be quantitatively assessed through its partition coefficient (LogP) or distribution coefficient (LogD). A more negative LogD value at a physiological pH of 7.4 indicates greater hydrophilicity.[5]

Biocompatibility: A Multifaceted Property

PEG is widely recognized for its non-toxic and non-immunogenic nature.[3][6] This biocompatibility stems from several key factors:

-

Reduced Protein Adsorption: The hydration shell surrounding PEG chains sterically hinders the adsorption of proteins and other biomolecules onto the surface of a PEGylated entity.[2][7] This is a critical factor in preventing the rapid clearance of therapeutics by the mononuclear phagocyte system (MPS).[8]

-

Low Immunogenicity: PEG itself generally elicits a minimal immune response.[2] By masking the surface of a conjugated drug or protein, PEG can significantly reduce its immunogenicity and antigenicity.[9] However, it is important to note that anti-PEG antibodies have been observed in some cases, and the immunogenicity can be influenced by factors such as PEG's molecular weight and architecture.[10][11]

-

Minimal Toxicity: PEG is generally considered safe and has been approved for use in numerous pharmaceutical products.[3]

The Impact of PEG Linker Architecture on Functionality

The architecture of a PEG linker, including its length, branching, and the nature of its functional groups, plays a pivotal role in modulating its hydrophilicity and biocompatibility, and consequently, the overall performance of the conjugate.

Linear vs. Branched PEG Linkers

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of repeating ethylene glycol units.[1] They are widely used to enhance the solubility and circulation time of therapeutic molecules.[]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[] For a given molecular weight, branched PEGs can create a larger hydrodynamic radius compared to their linear counterparts.[13][14] This can lead to even greater reductions in renal clearance and a more pronounced "stealth" effect.[] Branched PEGs are often employed to create multivalent conjugates and further improve pharmacokinetic profiles.[][15]

The Significance of PEG Chain Length

The length of the PEG chain is a critical design parameter that must be carefully optimized for each specific application.

-

Longer Chains, Longer Circulation: Increasing the PEG chain length generally leads to a larger hydrodynamic radius, which in turn reduces renal clearance and extends the circulation half-life of the conjugated molecule.[4][16]

-

The Double-Edged Sword of Steric Hindrance: While beneficial for shielding, the steric hindrance provided by the PEG chain can sometimes interfere with the binding of a therapeutic to its target.[17] Therefore, a balance must be struck between maximizing the "stealth" effect and maintaining biological activity.

-

Impact on Cytotoxicity: In the context of antibody-drug conjugates (ADCs), longer PEG linkers have been shown to sometimes reduce the in vitro cytotoxicity of the payload, highlighting the need for careful optimization.[18]

Monodisperse vs. Polydisperse PEG Linkers

-

Polydisperse PEG: This refers to a mixture of PEG chains with a range of molecular weights.[19]

-

Monodisperse (or Discrete) PEG: This consists of PEG chains with a precise, single molecular weight.[19][20] The use of monodisperse PEG linkers allows for the creation of more homogeneous conjugates with well-defined properties, which is highly desirable from a regulatory and therapeutic standpoint.[2]

The "Stealth" Effect and the Protein Corona: A Deeper Dive

The long-held belief was that PEG's "stealth" effect was solely due to the prevention of protein adsorption.[7] However, recent research has revealed a more nuanced mechanism involving the formation of a "protein corona."

When a PEGylated nanoparticle or therapeutic enters the bloodstream, it inevitably becomes coated with a layer of proteins.[21][22] Instead of completely preventing this, PEGylation appears to modulate the composition of this protein corona.[23][24] Specifically, PEGylated surfaces have been shown to selectively enrich certain "stealth" proteins, such as clusterin (apolipoprotein J).[23][25] These dysopsonins are thought to play a crucial role in preventing recognition and uptake by phagocytic cells, thereby contributing significantly to the overall stealth effect.[21][25]

Experimental Protocols for Characterizing Hydrophilicity and Biocompatibility

Rigorous experimental validation is paramount in the development of PEGylated therapeutics. The following protocols provide a framework for assessing the key properties of PEG linkers.

Quantifying Hydrophilicity: The Shake-Flask Method for LogD Determination

This method is a gold standard for determining the hydrophilicity of a compound.[5]

Methodology:

-

Solvent Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by vigorous mixing, followed by phase separation for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the PEGylated compound in the aqueous phase at a known concentration.

-

Partitioning: Combine a known volume of the sample solution with a known volume of the pre-saturated 1-octanol in a separatory funnel or centrifuge tube.

-

Equilibration: Shake the vessel vigorously for 15-30 minutes to allow the compound to partition between the two phases. Centrifuge to ensure complete phase separation.

-

Concentration Measurement: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[5]

-

Calculation: The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

In Vitro Biocompatibility Assessment: Cytotoxicity and Hemolysis Assays

These assays provide initial insights into the potential toxicity of PEGylated compounds.

4.2.1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cells (e.g., L929 mouse fibroblasts) in a 96-well plate and allow them to adhere overnight.[26]

-

Treatment: Treat the cells with various concentrations of the PEGylated compound and appropriate controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

4.2.2. Hemolysis Assay

This assay assesses the potential of a compound to damage red blood cells.

Methodology:

-

Blood Collection: Obtain fresh whole blood and isolate red blood cells (RBCs) by centrifugation.

-

RBC Suspension: Prepare a diluted suspension of RBCs in a suitable buffer (e.g., PBS).

-

Treatment: Incubate the RBC suspension with various concentrations of the PEGylated compound, a positive control (e.g., Triton X-100), and a negative control (buffer alone).

-

Incubation: Incubate the samples for a set time (e.g., 1-2 hours) at 37°C.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.

In Vivo Biocompatibility and Pharmacokinetic Studies

Animal models are essential for evaluating the in vivo behavior of PEGylated therapeutics.

Methodology:

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).

-

Administration: Administer the PEGylated compound via the desired route (e.g., intravenous injection).[26]

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Pharmacokinetic Analysis: Analyze the concentration of the compound in the plasma samples over time to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[27]

-

Toxicity Assessment: Monitor the animals for any signs of toxicity. At the end of the study, collect major organs for histopathological examination to assess any potential tissue damage.[26]

Quantitative Data Summary

The following table summarizes key quantitative data illustrating the impact of PEG linker properties on the performance of bioconjugates.

| Parameter | Molecule | Linear PEG | Branched PEG | Key Finding | Reference |

| Pharmacokinetics | TNF Nanobody | 40 kDa | 2 x 20 kDa | Branched PEG conjugate showed a superior pharmacokinetic profile. | [13] |

| Hydrodynamic Radius (Rh) | Human Serum Albumin (HSA) | 20 kDa, 6.1 nm | 20 kDa, 6.4 nm | For the same total molecular weight, branched PEG imparts a slightly larger hydrodynamic radius. | [13] |

| In Vitro Activity Retention | TNF-α | 20 kDa, 58% | 10 kDa, 93% | Smaller branched PEG resulted in higher activity retention compared to a larger linear PEG. | [13] |

| Circulation Half-Life | Affibody-Drug Conjugate | No PEG: 19.6 min | 4 kDa PEG: 2.5-fold increase10 kDa PEG: 11.2-fold increase | PEGylation significantly prolongs the circulation half-life of the conjugate. | [16][18] |

| In Vitro Cytotoxicity | Affibody-Drug Conjugate | N/A | 4 kDa PEG: 4.5-fold reduction10 kDa PEG: 22-fold reduction | Longer PEG chains can reduce the in vitro cytotoxicity of the payload. | [18] |

Conclusion and Future Perspectives

The hydrophilicity and biocompatibility of PEG linkers are the cornerstones of their widespread success in biomedical applications. A thorough understanding of the molecular principles governing these properties, coupled with rigorous experimental validation, is essential for the rational design of next-generation PEGylated therapeutics. As our understanding of the intricate interplay between PEG architecture, the protein corona, and biological response continues to evolve, so too will our ability to engineer novel PEG-based systems with even greater efficacy and safety profiles. The development of alternatives to traditional PEG, such as polyoxazolines and polysarcosine, also represents an exciting avenue of future research aimed at addressing the potential limitations of PEGylation.[2]

References

-

BOC Sciences. PEG Linkers in Antibody-Drug Conjugates.

-

PurePEG. Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.

-

Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions.

-

Schöttler, S., et al. Protein adsorption is required for stealth effect of poly(ethylene glycol)- and poly(phosphoester)-coated nanocarriers. Nature Communications.

-

Benchchem. The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide.

-

Biopharma PEG. PEG Linkers & Their Applications.

-

ChemPep. Overview of PEG Linkers.

-

AxisPharm. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers.

-

Technology Networks. Overview of PEG Linkers & Their Applications.

-

Walkey, C. D., et al. Brush Conformation of Polyethylene Glycol Determines the Stealth Effect of Nanocarriers in the Low Protein Adsorption Regime. Nano Letters.

-

Pitek, A. S., et al. Engineered protein corona sustains stealth functionality of nanocarriers in plasma. Scientific Reports.

-

Biopharma PEG. Applications of PEG Linkers.

-

Li, Y., et al. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry.

-

Tedeschini, T., et al. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release.

-

PurePEG. How Heterobifunctional PEG Linkers Improve Targeted Delivery.

-

PurePEG. PEG Linker Strategies in mRNA Vaccine Development.

-

Tedeschini, T., et al. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release.

-

Corbo, C., et al. Recent Advances in Understanding the Protein Corona of Nanoparticles and in the Formulation of “Stealthy” Nanomaterials. Frontiers in Chemistry.

-

ResearchGate. Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... | Download Scientific Diagram.

-

Wang, Y., et al. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. International Journal of Molecular Sciences.

-

AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

-

Shiraishi, K., et al. Questioning the Use of PEGylation for Drug Delivery. Journal of Pharmaceutical Sciences.

-

PurePEG. Top 5 Applications of PEGylated Linkers in Bioconjugation.

-

ADC Review. PEG Linkers.

-

Wang, Y., et al. Biocompatibility Assessment of Polyethylene Glycol-Poly L-Lysine-Poly Lactic-Co-Glycolic Acid Nanoparticles In Vitro and In Vivo. Journal of Nanoscience and Nanotechnology.

-

T. M. de Swart, et al. The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Chemical Science.

-

Gonçalves, J., & Caliceti, P. Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). YouTube.

-

Schöttler, S., et al. Controlling the Stealth Effect of Nanocarriers Through Understanding the Protein Corona. Angewandte Chemie International Edition.

-

Li, Y., et al. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery. Polymer Chemistry.

-

Benchchem. An In-depth Technical Guide to the Hydrophilic Properties of PEG Linkers.

-

Benchchem. Branched vs. Linear PEG Linkers: A Comparative Guide to Pharmacokinetic Impact.

-

Wikipedia. PEGylation.

-

Fee, C. J., & Van Alstine, J. M. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnology and Bioengineering.

-

Biopharma PEG. The Applications of PEGylation Reagents.

-

ResearchGate. Representative new types of PEG. (A) Branched PEG; two linear mPEGs are... | Download Scientific Diagram.

-

Mohamed, M., et al. PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives. Frontiers in Immunology.

-

Beta LifeScience. Pegylation Explained: Benefits, Uses & Future in Medicine.

-

Al-Ghamdi, A. A., et al. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus.

-

Angeli, A., et al. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX. Molecules.

-

Royal Society of Chemistry. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Books.

-

Li, Y., et al. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Molecules.

-

ResearchGate. In vivo biocompatibility assessment of polylactic acid-polyethylene glycol-hydroxyapatite biocomposite: A promising material for interference screws.

-

ADC Review. What are PEG Linkers?.

Sources

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 4. purepeg.com [purepeg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEGylation - Wikipedia [en.wikipedia.org]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. adcreview.com [adcreview.com]

- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. purepeg.com [purepeg.com]

- 18. mdpi.com [mdpi.com]

- 19. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 20. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. resource.aminer.org [resource.aminer.org]

- 23. Protein adsorption is required for stealth effect of poly(ethylene glycol)- and poly(phosphoester)-coated nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in Understanding the Protein Corona of Nanoparticles and in the Formulation of “Stealthy” Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Engineered protein corona sustains stealth functionality of nanocarriers in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Biocompatibility Assessment of Polyethylene Glycol-Poly L-Lysine-Poly Lactic-Co-Glycolic Acid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Tr-PEG9 Linker: Mechanism, Application, and Protocol

Abstract

In the landscape of targeted therapeutics, particularly within the field of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of success. It dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the conjugate. This guide provides an in-depth technical analysis of the Tr-PEG9 linker, a sophisticated molecular tool designed for advanced bioconjugation. We will dissect its unique architecture, elucidate its acid-labile mechanism of action, quantify the pharmacokinetic advantages conferred by its polyethylene glycol (PEG) component, and provide validated, step-by-step protocols for its application and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies to create more effective and safer targeted therapies.

Chapter 1: The Molecular Architecture of the this compound Linker

The this compound linker is a heterobifunctional molecule meticulously designed for specific roles in bioconjugation. Its name delineates its core components: a Trityl (Tr) group, a discrete nine-unit polyethylene glycol (PEG9) chain, and a terminal reactive group for payload attachment.

-

The Trityl (Tr) Group: The triphenylmethyl group serves as a sterically bulky, acid-sensitive protecting group.[1] In the context of the this compound linker, it is typically used to protect a primary alcohol or a similar functional group on the payload. Its primary function is to ensure the linker-payload construct remains stable under neutral or basic conditions, such as those found in systemic circulation (bloodstream pH ~7.4).[1] The cleavage of the trityl group is triggered by acidic environments, a key feature for targeted drug release.[2]

-

The PEG9 Moiety: This component consists of nine repeating ethylene oxide units. As a discrete and defined-length polymer, it offers precise control over the linker's physicochemical properties.[3] Unlike polydisperse PEGs, monodisperse linkers like PEG9 ensure the final conjugate is a homogenous product, which is critical for regulatory approval and predictable in vivo behavior.[4] The PEG9 chain serves multiple crucial functions:

-

Hydrophilicity: It imparts water solubility to the conjugate, which is vital for mitigating the aggregation often caused by hydrophobic cytotoxic payloads.[5][6]

-

Pharmacokinetic (PK) Modulation: It increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its plasma half-life.[7][8]

-

Steric Spacer: It provides physical distance between the antibody and the payload, preventing the drug from interfering with the antibody's antigen-binding capability.[9]

-

-

Terminal Functional Group: The end of the PEG chain opposite the trityl group is functionalized for covalent attachment to a biomolecule, typically an antibody. Common reactive handles include N-hydroxysuccinimide (NHS) esters for reaction with lysine residues or maleimides for site-specific conjugation to engineered cysteine residues.[]

Caption: Molecular components of the this compound linker.

Chapter 2: The Dual-Action Mechanism: Stability and Release

The core mechanism of action for a this compound-linked conjugate is a finely tuned balance between systemic stability and targeted release.

1. Stability in Circulation: In the bloodstream (pH ≈ 7.4), the trityl ether linkage is stable, keeping the cytotoxic payload securely attached and inactive.[1] This stability is paramount to minimizing off-target toxicity, as premature drug release could damage healthy tissues.[11] The hydrophilic PEG9 chain further contributes to stability by preventing aggregation and shielding the payload from premature metabolic degradation.[4][12]

2. Targeted Release via Acid Cleavage: The therapeutic action is initiated once the ADC binds to its target antigen on a cancer cell and is internalized, typically into endosomes and then lysosomes. The internal environment of these organelles is significantly more acidic (pH 4.5-6.0) than the bloodstream.[13] This acidic environment serves as the trigger for the linker's cleavage mechanism.

The deprotection of the trityl group is an acid-catalyzed SN1-type reaction:

-

Protonation: The ether oxygen linking the trityl group to the PEG chain is protonated by the acidic environment.[2]

-

Carbocation Formation: The protonation makes the trityl group an excellent leaving group. The C-O bond cleaves, releasing the PEG-payload construct and forming a highly stable triphenylmethyl (trityl) carbocation. The stability of this cation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.[1]

-

Payload Activation: The cleavage unmasks a hydroxyl or other functional group on the payload, leading to its activation and subsequent cytotoxic effect within the cancer cell.

Caption: The pH-dependent mechanism of action for a this compound linked ADC.

Chapter 3: The Role of the PEG9 Moiety: A Pharmacokinetic Modifier

The inclusion of a PEG spacer is a deliberate strategy to overcome the challenges associated with conjugating hydrophobic small-molecule drugs to large antibodies.[14] Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance from circulation and reduced efficacy.[8]

The PEG9 linker directly addresses these issues:

-

Improved Solubility and Reduced Aggregation: The hydrophilic PEG chain acts as a "shield," creating a hydration shell around the hydrophobic payload.[4] This improves the overall solubility of the ADC and prevents the formation of aggregates, which is particularly important when aiming for a higher drug-to-antibody ratio (DAR).[15]

-

Enhanced Pharmacokinetics: Studies have consistently shown that PEGylation improves the pharmacokinetic profile of ADCs.[15] The increased hydrodynamic size slows renal clearance, prolonging the conjugate's half-life (t½) and increasing the total drug exposure, measured as the area under the plasma concentration-time curve (AUC).[8] This extended circulation allows for greater accumulation of the ADC at the tumor site.[7]

Table 1: Comparative Impact of PEG Linker Length on ADC Pharmacokinetics

| Feature | No PEG Linker | Short PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG8-24) | Rationale & Causality |

| Aggregation | High risk, especially at DAR > 4 | Reduced | Significantly Reduced | The PEG chain provides a hydrophilic shield, preventing hydrophobic interactions between ADC molecules.[5] |

| Plasma Clearance | Rapid | Moderate | Slow | Increased hydrodynamic volume reduces renal filtration and slows clearance by the reticuloendothelial system.[8] |

| Half-Life (t½) | Short | Increased | Maximized | Slower clearance directly translates to a longer circulation time, allowing more opportunity for tumor targeting.[15] |

| Tolerability | Often Poor | Improved | Generally Improved | Better solubility and slower clearance can lead to a more favorable safety profile by reducing off-target effects.[8] |

| In Vivo Efficacy | Sub-optimal | Enhanced | Often Superior | Increased tumor accumulation due to prolonged circulation typically outweighs any minor decrease in in vitro potency.[16] |

Note: Data is synthesized from principles and findings reported in referenced preclinical studies.[7][8][16] Absolute values depend on the specific antibody, payload, and model system.

Chapter 4: Experimental Protocols for Conjugation and Characterization

This section provides a validated, generalized protocol for the synthesis and analysis of an ADC using a this compound linker functionalized with an NHS ester for conjugation to antibody lysine residues.

Protocol 1: Antibody-Linker Conjugation

Materials:

-

Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4).

-

This compound-NHS ester linker.

-

Anhydrous DMSO.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-Exclusion Chromatography (SEC) system for purification.

Methodology:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free from primary amines like Tris.

-

Linker Preparation: Allow the this compound-NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.[17]

-

Conjugation Reaction: Add the linker stock solution to the antibody solution to achieve a 10-20 fold molar excess of linker over antibody. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.[17]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Purify the resulting ADC conjugate using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove excess linker and quenching agent.[18] The ADC is collected in the column's void volume.

Protocol 2: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) and Purity by HIC:

-

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linkers.[19] Since the this compound-payload is hydrophobic, species with higher DARs will be more retained on the HIC column.[20]

-

Method:

-

Use a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Elute the ADC using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).

-

Monitor absorbance at 280 nm. The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the integrated peak areas.[21]

-

B. Aggregation Analysis by SEC:

-

Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. It is the gold standard for quantifying high molecular weight species (aggregates) and fragments.[22]

-

Method:

-

Use an SEC column (e.g., TSKgel G3000SWxl).

-

Use an isocratic mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

-

Monitor absorbance at 280 nm. The main peak represents the monomeric ADC. Earlier eluting peaks correspond to aggregates, while later peaks indicate fragments.[22] A high-purity preparation should have >95% monomer.

-

Caption: A generalized experimental workflow for ADC synthesis and characterization.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the design of next-generation targeted therapeutics. Its architecture provides a unique combination of systemic stability through a robust trityl protecting group and targeted payload release via a precisely controlled, acid-labile cleavage mechanism. The integral PEG9 moiety is not a passive spacer but an active pharmacokinetic modulator that enhances solubility, reduces aggregation, and prolongs circulation half-life, thereby widening the therapeutic window. The validated protocols provided herein offer a clear framework for the successful implementation and characterization of conjugates utilizing this advanced linker. For drug development professionals, mastering the application of linkers like this compound is essential for creating safer, more stable, and more potent biotherapeutics.

References

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- ADC Review. (n.d.). PEG Linkers.

- Zanella, S., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 467-477. doi:10.1016/j.jconrel.2021.07.041

- Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).

- Creative Biolabs. (n.d.). What are PEG Linkers?.

- Zhao, P., et al. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. doi:10.1021/acs.bioconjchem.4c00392

- BenchChem. (2025). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG4 Linkers.

- Tosoh Bioscience. (2019, August 19). Characterization of a Novel Antibody Drug Conjugate Mimic by SEC and HIC.

- BenchChem. (2025). The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics.

- Biopharma PEG. (n.d.). ADC Linkers.

- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- BenchChem. (2025). A Technical Guide to Trityl Group Protection in Chemical Synthesis.

- Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization.

- Pillow, T. H., et al. (2019). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 18(9), 1545-1553. doi:10.1158/1535-7163.MCT-19-0182

- Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 85(2), 709–736. doi:10.1021/ac303234q

- BenchChem. (2025). Application Note and Protocol: Antibody Conjugation Using a Boc-Protected PEGylated Aldehyde Linker.

- Thermo Fisher Scientific. (n.d.). Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates Using New Hydrophobic Interaction Chromatography (HIC) Columns.

- Yang, Y., et al. (2024, December 25). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 16(1). doi:10.1080/19420862.2024.2308696

- BenchChem. (2025). A Comparative Guide to the Cleavage of the S-Trityl Group: Acidic vs. Oxidative Methods.

- AxisPharm. (n.d.). This compound, CAS 1144113-16-5.

- PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group.

- BroadPharm. (n.d.). PEG NHS Ester Conjugation Instructions.

- BroadPharm. (n.d.). This compound, 1144113-16-5.

- Akkilagunta, V. K., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 24(3), 438–451. doi:10.1021/bc3005888

- ResearchGate. (2025, August 7). CuCl-Catalyzed Cleavage of S-Triphenylmethyl Thioether: A New Detritylation Method for Thio Group.